molecular formula C16H28N2O8Se2 B3162365 Di-Boc-seleno-L-cystine CAS No. 877754-71-7

Di-Boc-seleno-L-cystine

Cat. No. B3162365
CAS RN: 877754-71-7
M. Wt: 534.3 g/mol
InChI Key: UYSQAXKKQQGQNA-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-Boc-seleno-L-cystine is a biochemical compound used for proteomics research . It has a molecular weight of 534.32 and a molecular formula of C16H28N2O8Se2 . It is a derivative of selenocysteine, an amino acid used as a nutritional supplement, dietary supplement, health food additive, sport nutrition, sport supplement, bodybuilding supplement, pharmaceutical raw material, and a building block of selenoproteins .


Synthesis Analysis

The synthesis of selenopeptides, including this compound, involves a new methodology where Boc-NH-chloroalanine is coupled with methyl ester protected residues (Ala, Met, Phe) using DCC/HOBt as the coupling reagents providing di- and tripeptides . Further, the treatment of disodium diselenide with chloroalanine peptides (Boc-ClAla-Ala-OMe, Boc-ClAla-Met-OMe, and Boc-ClAla-Ala-Phe-OMe) afforded the respective selenocystine-containing peptides (Boc-Sec-Ala-OMe, Boc-Sec-Met-OMe, and Boc-Sec-Ala-Phe-OMe) .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H28N2O8Se2 . This structure is derived from the coupling of two molecules of cysteine through a diselenide bridge .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 534.32 and its molecular formula is C16H28N2O8Se2 .

Scientific Research Applications

Diffusibility in Gastrointestinal Digestion

  • Study 1: Evaluated the in vitro availability of selenium (Se) in different forms, including seleno-cystine, when supplemented in cow's milk. It was found that seleno-cystine had lower diffusibility compared to other forms like seleno-methionine and selenate under simulated gastrointestinal conditions, suggesting potential differences in absorption and bioavailability in vivo (Shen et al., 1997).

Electrochemical and Surface Science

  • Study 2: Investigated the adsorption of seleno-L-cystine on silver electrode surfaces using surface-enhanced Raman scattering (SERS). This study provides insights into the interaction between seleno-L-cystine and metal surfaces, which is vital for understanding its applications in electrochemistry and materials science (Lim & Joo, 2007).

Biochemical Applications

  • Study 3: Discussed the use of the 3-nitro-2-pyridinesulfenyl group for protecting and activating the thiol function in cysteine, starting from compounds like bis(N-t-butyloxycarbonyl)-L-cystine. Such chemical modifications are crucial in peptide and protein chemistry, where precise functional group manipulation is needed (Matsueda et al., 1981).

Cancer Cell Research

  • Study 4: Explored the effects of seleno-L-methionine and seleno-L-cystine on redox status modulation in MCF-7 breast cancer cells. This study highlights the importance of chemical forms of selenoamino acids in regulating the redox status of cancer cells, which could have implications for cancer therapy and research (Pons et al., 2020).

Voltammetric Analysis

  • Study 6: Explored the voltammetric behavior of seleno-L-cystine at gold substrates under physiological conditions. This research is significant for understanding the electrochemical properties of seleno compounds, which could be relevant in biosensing and electroanalytical applications (Walker et al., 2016).

Nutritional and Antioxidant Studies

  • Study 7: Investigated the role of selenium compounds like L-cystine in inhibiting autoxidation in animal tissues, underlining the potential antioxidant properties of such compounds (Bieri et al., 1961).

properties

IUPAC Name

(2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]diselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O8Se2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSQAXKKQQGQNA-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C[Se][Se]CC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[Se][Se]C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O8Se2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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